1-Ethylpyridin-1-ium;hydrochloride
Description
1-Ethylpyridin-1-ium;hydrochloride (CAS No. 2294-38-4), also known as 1-ethylpyridinium chloride, is a quaternary ammonium salt with the molecular formula C₇H₁₀ClN and a molecular weight of 143.61 g/mol . Its structure comprises a pyridine ring substituted with an ethyl group at the nitrogen atom, forming a positively charged pyridinium ion paired with a chloride counterion (SMILES: CC[N+]1=CC=CC=C1.[Cl-]). The compound is typically crystalline and has a purity of ≥98.0% when analyzed via titrimetric methods . It is utilized in organic synthesis, catalysis, and as a precursor for ionic liquids due to its stable ionic character and moderate solubility in polar solvents .
Properties
Molecular Formula |
C7H11ClN+ |
|---|---|
Molecular Weight |
144.62 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1; |
InChI Key |
AMFMJCAPWCXUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethylpyridin-1-ium;hydrochloride typically involves the alkylation of pyridine with an ethyl halide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-Ethylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced pyridinium compounds, and various substituted pyridinium salts.
Scientific Research Applications
1-Ethylpyridin-1-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other reactive intermediates.
Biology: The compound is studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a cholinesterase inhibitor, which could have implications for treating neurological disorders.
Industry: It is used in the production of ionic liquids, which are valuable for their unique properties such as low volatility and high thermal stability.
Mechanism of Action
The mechanism of action of 1-Ethylpyridin-1-ium;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylpyridinium Chlorides
Alkylpyridinium chlorides share the pyridinium core but differ in alkyl chain length and substituents. Key examples include:
Myristylpyridinium Chloride (1-Tetradecylpyridin-1-ium chloride)
- Molecular Formula : C₁₉H₃₄ClN
- Molecular Weight : 320.94 g/mol
- Key Differences: The C14 alkyl chain significantly increases hydrophobicity compared to the ethyl group in 1-ethylpyridinium chloride. Applications: Primarily used as a surfactant and antimicrobial agent due to its amphiphilic nature . Solubility: Limited water solubility but miscible with organic solvents.
N-Butylpyridinium Chloride
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 171.67 g/mol (inferred from structural analogs)
- Key Differences :
Comparison Table: Alkylpyridinium Chlorides
Non-Pyridinium Hydrochloride Salts
Hydrochloride salts of other cationic bases highlight structural and functional differences:
Dopamine Hydrochloride
Clindamycin Hydrochloride
Comparison Table: Hydrochloride Salts
Ionic Liquids with Pyridinium and Imidazolium Cores
Ionic liquids (ILs) with varying cations and anions demonstrate how structural modifications influence properties:
1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)
1-Hexylpyridinium Tetrafluoroborate
Key Research Findings
Alkyl Chain Impact :
- Longer alkyl chains (e.g., myristyl) reduce water solubility but enhance surfactant properties, while shorter chains (ethyl, butyl) improve compatibility with polar solvents and ionic liquid applications .
- The ethyl group in 1-ethylpyridinium chloride provides a balance between ionic character and moderate hydrophobicity, making it suitable for catalysis .
Cation-Aromaticity Effects: Pyridinium salts (aromatic) exhibit higher melting points and rigidity compared to non-aromatic cations like pyrrolidinium (e.g., 1-methyl-1-propylpyrrolidinium salts) .
Anion Influence :
- Chloride-based ILs (e.g., 1-ethylpyridinium chloride) generally have higher melting points than those with bulkier anions like BF₄⁻ or tosylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

